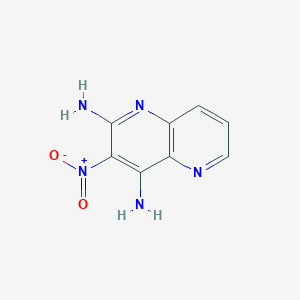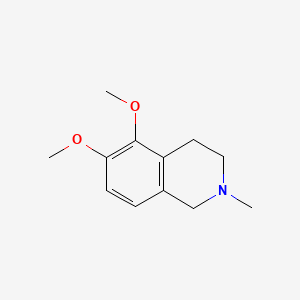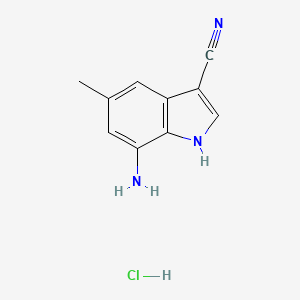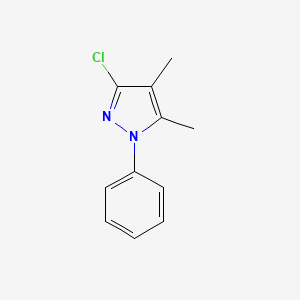![molecular formula C7H5Cl2N3 B11895455 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)
5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at the 5 and 6 positions and a methyl group at the 1 position makes this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like acetic acid and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups at specific positions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and aryl boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and coupled products with various aryl groups .
Aplicaciones Científicas De Investigación
5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Chemical Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.
Industrial Applications: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The presence of chlorine atoms and the fused ring system contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks chlorine and methyl substitutions but shares the core structure.
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with chlorine atoms at different positions.
1-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks chlorine substitutions but has a methyl group at the 1 position
Uniqueness
5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the specific positioning of chlorine atoms and the methyl group, which enhances its chemical reactivity and biological activity. These structural features contribute to its potential as a versatile scaffold in drug design and other applications .
Propiedades
Fórmula molecular |
C7H5Cl2N3 |
|---|---|
Peso molecular |
202.04 g/mol |
Nombre IUPAC |
5,6-dichloro-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3 |
Clave InChI |
XVAWDYXGOUGCOG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=C(C=C2C=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)

![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)



![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)


![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
